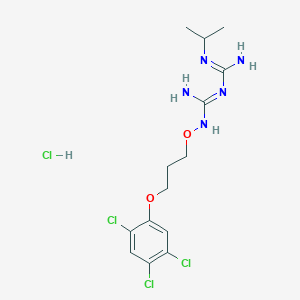
3-Oxa-5-iodooctafluoropentylsulfonyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Oxa-5-iodooctafluoropentylsulfonyl azide, also known as IOPEA, is a chemical compound that has gained significant attention in the field of chemical synthesis and drug discovery. It is a highly reactive and versatile compound that has been used in a wide range of applications, including the synthesis of new drugs and the development of novel materials. In
Mecanismo De Acción
The mechanism of action of 3-Oxa-5-iodooctafluoropentylsulfonyl azide is not well understood. However, it is believed to act as a highly reactive species that can undergo a variety of chemical reactions, including azide-alkyne cycloaddition and nucleophilic substitution. These reactions can be used to introduce functional groups into molecules, which can be useful for the synthesis of new compounds and materials.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide have not been extensively studied. However, it is known that 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a highly reactive compound that can potentially interact with biological molecules, including proteins and nucleic acids. This interaction can lead to changes in the structure and function of these molecules, which can have a variety of effects on cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Oxa-5-iodooctafluoropentylsulfonyl azide in lab experiments is its high reactivity, which allows for the synthesis of a wide range of compounds and materials. Additionally, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is relatively easy to synthesize and purify, which makes it a convenient reagent to work with. However, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is also highly reactive and can be dangerous to handle due to the potential for explosive decomposition. Careful handling and storage are required to ensure the safety of researchers working with this compound.
Direcciones Futuras
There are many potential future directions for research involving 3-Oxa-5-iodooctafluoropentylsulfonyl azide. One possible direction is the development of new synthetic methods that use 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a key reagent. Another direction is the exploration of the biochemical and physiological effects of 3-Oxa-5-iodooctafluoropentylsulfonyl azide, which could lead to the discovery of new drug candidates and therapeutic targets. Additionally, the use of 3-Oxa-5-iodooctafluoropentylsulfonyl azide in materials science could lead to the development of new materials with unique properties, such as high strength and durability. Overall, 3-Oxa-5-iodooctafluoropentylsulfonyl azide is a versatile and promising compound that has the potential to make significant contributions to a wide range of scientific fields.
Métodos De Síntesis
The synthesis of 3-Oxa-5-iodooctafluoropentylsulfonyl azide involves the reaction of 3-oxa-5-iodooctafluoropentylsulfonyl chloride with sodium azide. This reaction produces 3-Oxa-5-iodooctafluoropentylsulfonyl azide as a white crystalline solid. The reaction is highly exothermic and requires careful handling due to the potential for explosive decomposition. The purity of 3-Oxa-5-iodooctafluoropentylsulfonyl azide can be determined using various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used in a wide range of scientific research applications, including chemical synthesis, drug discovery, and materials science. In chemical synthesis, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a reagent for the preparation of a variety of compounds, including sulfonamides, sulfonates, and sulfones. In drug discovery, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a building block for the synthesis of potential drug candidates, including inhibitors of protein kinases and phosphodiesterases. In materials science, 3-Oxa-5-iodooctafluoropentylsulfonyl azide has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
Propiedades
Número CAS |
144951-87-1 |
|---|---|
Nombre del producto |
3-Oxa-5-iodooctafluoropentylsulfonyl azide |
Fórmula molecular |
C4F8IN3O3S |
Peso molecular |
449.02 g/mol |
Nombre IUPAC |
N-diazo-1,1,2,2-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)ethanesulfonamide |
InChI |
InChI=1S/C4F8IN3O3S/c5-1(6,13)2(7,8)19-3(9,10)4(11,12)20(17,18)16-15-14 |
Clave InChI |
ARAAECMUKTZVEL-UHFFFAOYSA-N |
SMILES |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
SMILES canónico |
C(C(F)(F)S(=O)(=O)N=[N+]=[N-])(OC(C(F)(F)I)(F)F)(F)F |
Sinónimos |
3-OXA-5-IODOOCTAFLUOROPENTYLSULFONYL AZIDE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



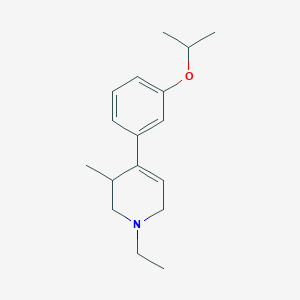
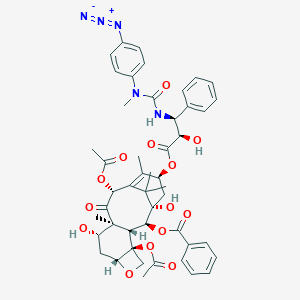

![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)
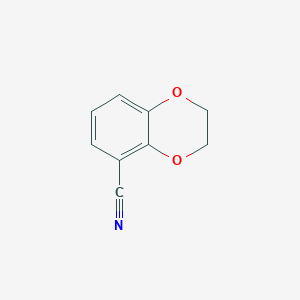

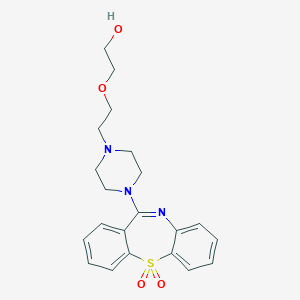
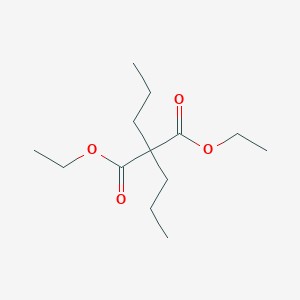
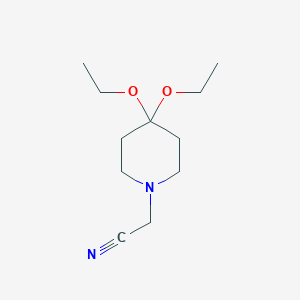
![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
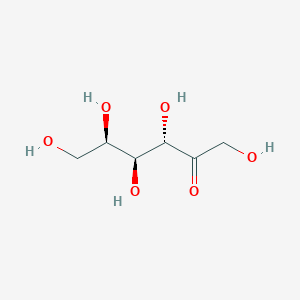
![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)
